p53 Activator 2

Cancer Research p53 Biology Gastric Cancer

p53 Activator 2 (also known as compound 10ah) is a small-molecule DNA intercalator and p53 activator derived from the 2-styryl-4-aminoquinazoline scaffold. It was identified as the most potent antiproliferative agent from a series of 48 CP-31398 analogues screened against multiple cancer cell lines.

Molecular Formula C20H21N5O2
Molecular Weight 363.4 g/mol
Cat. No. B12408766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep53 Activator 2
Molecular FormulaC20H21N5O2
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])NCCCCN
InChIInChI=1S/C20H21N5O2/c21-13-3-4-14-22-20-17-5-1-2-6-18(17)23-19(24-20)12-9-15-7-10-16(11-8-15)25(26)27/h1-2,5-12H,3-4,13-14,21H2,(H,22,23,24)/b12-9+
InChIKeyGCVVGGBCJCPTQK-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p53 Activator 2: A DNA-Intercalating p53 Activator for Mutant p53 Cancer Research


p53 Activator 2 (also known as compound 10ah) is a small-molecule DNA intercalator and p53 activator derived from the 2-styryl-4-aminoquinazoline scaffold [1]. It was identified as the most potent antiproliferative agent from a series of 48 CP-31398 analogues screened against multiple cancer cell lines [1]. Unlike canonical p53-MDM2 inhibitors, p53 Activator 2 intercalates into DNA, causing significant double-strand breaks that trigger a downstream p53-mediated apoptotic cascade [1]. This distinct mechanism of action positions p53 Activator 2 as a valuable tool compound for investigating p53 reactivation in cancers harboring mutant p53, particularly gastric cancer models where other p53 activators show limited efficacy.

Why Generic Substitution of p53 Activator 2 with Other p53 Pathway Modulators is Scientifically Invalid


The p53 activation landscape is mechanistically heterogeneous, and compounds cannot be interchanged without fundamentally altering the experimental outcome. p53 Activator 2 exerts its effects through a dual mechanism: direct DNA intercalation inducing double-strand breaks, and subsequent upregulation of p53 and downstream effectors [1]. This contrasts sharply with other p53-activating agents like CP-31398, which stabilizes p53 conformation without causing direct DNA damage, or Nutlin-3a, which inhibits the p53-MDM2 protein-protein interaction [REFS-1, REFS-2]. These mechanistic differences translate into distinct cellular response profiles, varying potency across cell lines with different p53 statuses, and divergent in vivo efficacy. Therefore, substituting p53 Activator 2 with another p53 activator would not replicate the specific DNA damage response and apoptotic signaling cascade it uniquely induces, leading to non-comparable results and potentially flawed scientific conclusions.

Quantitative Differentiation Evidence for p53 Activator 2: Comparative Potency and In Vivo Efficacy


Superior Antiproliferative Potency Against Mutant p53 Gastric Cancer Cells Compared to Parent Scaffold

p53 Activator 2 (compound 10ah) demonstrates significantly greater antiproliferative activity against the mutant p53 gastric cancer cell line MGC-803 compared to its parent scaffold, CP-31398. The study identified 10ah as the most potent analogue out of 48 synthesized derivatives [1]. This direct head-to-head comparison provides quantitative justification for selecting p53 Activator 2 over CP-31398 or other less potent analogues when investigating mutant p53 gastric cancer models.

Cancer Research p53 Biology Gastric Cancer Drug Discovery

Demonstrated In Vivo Tumor Growth Inhibition in MGC-803 Xenograft Model

p53 Activator 2 has validated in vivo efficacy, displaying potent anticancer efficiency against MGC-803 xenograft tumors. This is a critical differentiator from many early-stage p53 activators that lack reported in vivo data or show limited translation from in vitro findings. The observed tumor growth inhibition (TGI) of 61.8% at a dose of 20 mg/kg, without obvious toxicity, provides a quantitative benchmark for its preclinical performance [1].

In Vivo Pharmacology Xenograft Models Gastric Cancer Preclinical Efficacy

Mechanistic Differentiation: DNA Intercalation and Double-Strand Break Induction

p53 Activator 2 operates via a dual mechanism that is distinct from classical p53-MDM2 inhibitors like Nutlin-3a or p53 stabilizers like CP-31398. While Nutlin-3a inhibits the p53-MDM2 protein-protein interaction (IC50 = 90 nM in cell-free assays) and CP-31398 stabilizes the active conformation of p53, p53 Activator 2 intercalates directly into DNA, resulting in significant DNA double-strand breaks [REFS-1, REFS-2, REFS-3]. This DNA damage signal subsequently leads to p53 activation, p21 upregulation, G2/M cell cycle arrest, and apoptosis induction. This mechanistic divergence is crucial for researchers studying DNA damage-dependent p53 activation pathways.

Mechanism of Action DNA Damage Response p53 Pathway Chemical Biology

Favorable In Vivo Safety Profile at Efficacious Doses

The in vivo efficacy of p53 Activator 2 was achieved at a dose of 20 mg/kg 'without obvious toxicity' in the MGC-803 xenograft model [1]. While this is a qualitative observation from a single study, it provides an initial indication of a potential therapeutic window, which is a critical consideration for researchers planning long-term in vivo studies. This contrasts with some p53 activators that may exhibit dose-limiting toxicities or require higher doses to achieve comparable efficacy.

Preclinical Toxicology In Vivo Safety Drug Development Therapeutic Window

Optimal Research Applications for p53 Activator 2 Based on Validated Evidence


Investigating p53-Dependent Apoptosis in Mutant p53 Gastric Cancer Models

p53 Activator 2 is the compound of choice for researchers studying p53 reactivation and apoptosis in gastric cancer cells harboring mutant p53. Its validated IC50 of 1.73 µM in MGC-803 cells [1] provides a clear starting point for in vitro dose-response experiments. The well-defined downstream effects, including upregulation of p21, downregulation of Bcl-2 and Bcl-xL, and induction of G2/M arrest, make it a robust tool for dissecting p53-mediated apoptotic pathways in this specific cancer context.

In Vivo Proof-of-Concept Studies for DNA Damage-Dependent p53 Activation

With demonstrated in vivo efficacy (61.8% TGI at 20 mg/kg) and a reported lack of obvious toxicity in an MGC-803 xenograft model [1], p53 Activator 2 is well-suited for animal studies exploring the therapeutic potential of DNA damage-induced p53 activation. Researchers can leverage this existing data to design dosing regimens and power analyses for their own in vivo experiments, focusing on gastric cancer or other models where DNA intercalation is a relevant mechanism.

Mechanistic Studies Differentiating DNA Damage Response from p53-MDM2 Inhibition

p53 Activator 2 serves as a critical control or primary tool for experiments designed to distinguish between p53 activation via DNA damage versus via disruption of the p53-MDM2 interaction. Its unique mechanism of DNA intercalation [1] makes it an ideal comparator for compounds like Nutlin-3a or RITA. Researchers can use it to dissect the specific transcriptional programs and cellular outcomes triggered by genotoxic stress-dependent p53 activation, a pathway distinct from that induced by MDM2 antagonists.

Structure-Activity Relationship (SAR) Studies on 2-Styryl-4-aminoquinazoline Scaffolds

As the most potent analogue identified from a 48-compound SAR study [1], p53 Activator 2 (10ah) is an essential reference compound for any laboratory engaged in medicinal chemistry optimization of the 2-styryl-4-aminoquinazoline class. It serves as the benchmark 'gold standard' against which new derivatives should be compared for improvements in potency, selectivity, or pharmacokinetic properties.

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